molecular formula C24H19ClN2O B334893 N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No.: B334893
M. Wt: 386.9 g/mol
InChI Key: JZKKXBUAGKUUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of applications.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide: A related compound with similar structural features.

Uniqueness

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is unique due to the specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O/c1-15-7-8-17(13-16(15)2)23-14-21(20-5-3-4-6-22(20)27-23)24(28)26-19-11-9-18(25)10-12-19/h3-14H,1-2H3,(H,26,28)

InChI Key

JZKKXBUAGKUUHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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